N'~3~-[(4-HYDROXYPHENYL)METHYLENE]-2,8-DIMETHYL-3-QUINOLINECARBOHYDRAZIDE
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Overview
Description
N’-(4-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological activities. This compound is characterized by the presence of a quinoline ring, a hydrazone linkage, and a hydroxybenzylidene group. Hydrazones have been extensively studied for their pharmacological properties, including antimicrobial, antitubercular, and antidiabetic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide typically involves the condensation of 4-hydroxybenzaldehyde with 2,8-dimethyl-3-quinolinecarbohydrazide under acidic or basic conditions. The reaction is usually carried out in an ethanol solvent at reflux temperature for several hours to ensure complete condensation .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N’-(4-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Exhibits antimicrobial and antitubercular activities.
Medicine: Potential use as an antidiabetic and anticancer agent.
Industry: Possible applications in the development of optoelectronic materials due to its structural stability and electronic properties
Mechanism of Action
The mechanism of action of N’-(4-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as urease and proteins involved in microbial cell wall synthesis.
Pathways Involved: Inhibition of enzyme activity, leading to antimicrobial effects; modulation of glucose metabolism pathways for antidiabetic effects
Comparison with Similar Compounds
Similar Compounds
- N’-(4-hydroxybenzylidene)-2-(naphthalen-2-yloxy)acetohydrazide
- 4-hydroxybenzylidene-rhodanines
- 2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol .
Uniqueness
N’-(4-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide stands out due to its unique combination of a quinoline ring and a hydrazone linkage, which imparts distinct electronic and structural properties. This makes it a versatile compound for various applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C19H17N3O2 |
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Molecular Weight |
319.4g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-12-4-3-5-15-10-17(13(2)21-18(12)15)19(24)22-20-11-14-6-8-16(23)9-7-14/h3-11,23H,1-2H3,(H,22,24)/b20-11+ |
InChI Key |
ZFJWCRNCGGHRKC-RGVLZGJSSA-N |
SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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